
1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is an organic compound characterized by a bromophenyl group attached to a difluorocyclohexanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol typically involves the following steps:
Cyclohexanol Formation: The difluorocyclohexanol moiety can be synthesized via the hydrogenation of difluorocyclohexanone in the presence of a suitable catalyst such as palladium on carbon (Pd/C).
Coupling Reaction: The final step involves coupling the bromophenyl group with the difluorocyclohexanol moiety using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and hydrogenation processes, followed by efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products:
Oxidation: 1-(3-Bromophenyl)-4,4-difluorocyclohexanone
Reduction: 1-Phenyl-4,4-difluorocyclohexan-1-ol
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, leading to modulation of their activity. The difluorocyclohexanol moiety may enhance the compound’s stability and bioavailability, contributing to its overall effects .
Comparison with Similar Compounds
- 1-(3-Bromophenyl)pyrrolidine
- 1-(3-Bromophenyl)cyclopropanecarboxylic acid
- 1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline
Uniqueness: 1-(3-Bromophenyl)-4,4-difluorocyclohexan-1-ol is unique due to the presence of both bromophenyl and difluorocyclohexanol moieties, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H13BrF2O |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
1-(3-bromophenyl)-4,4-difluorocyclohexan-1-ol |
InChI |
InChI=1S/C12H13BrF2O/c13-10-3-1-2-9(8-10)11(16)4-6-12(14,15)7-5-11/h1-3,8,16H,4-7H2 |
InChI Key |
OQMFNXFDDZGXOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(C2=CC(=CC=C2)Br)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(3-fluorobenzyl)-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12857343.png)
![(2S)-2-Benzyl-3-{[(benzyloxy)carbonyl]amino}propanoic acid](/img/structure/B12857348.png)
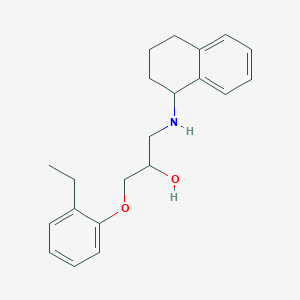
![5,6-dihydrocyclopenta[c]pyrazole-2(4H)-carboxamide](/img/structure/B12857392.png)
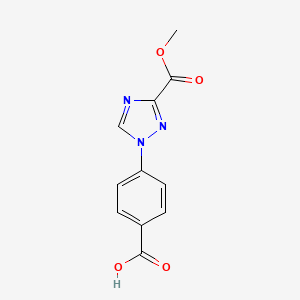
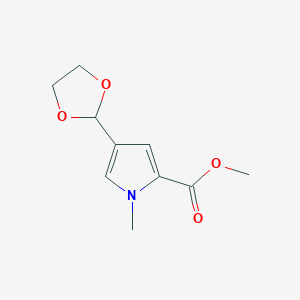
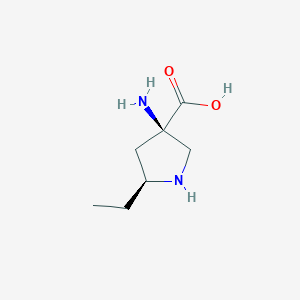
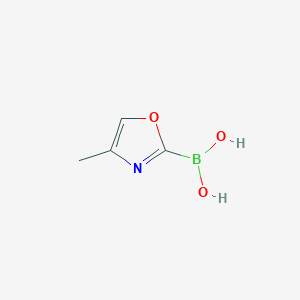
![3-[(2E)-3-(4-Fluorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12857432.png)
![5-Fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12857444.png)
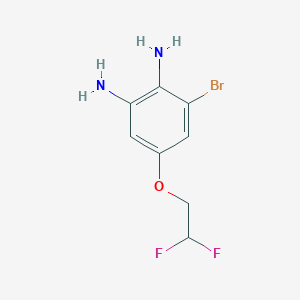
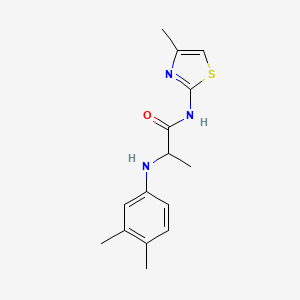
![3-Ethoxy-2-aza-spiro[4.5]dec-2-ene](/img/structure/B12857462.png)
